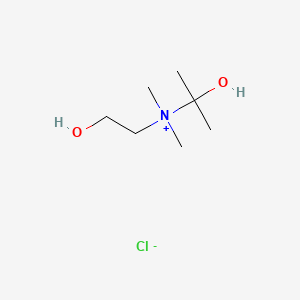

(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride

Description

Systematic IUPAC Nomenclature and CAS Registry Identification

The systematic IUPAC name for this compound is (2-hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride , reflecting its branched alkylammonium structure with hydroxyl substitutions. The name derives from:

- A central ammonium nitrogen bonded to three substituents:

- Two methyl groups

- A 2-hydroxyethyl group (-CH2CH2OH)

- A 1-hydroxy-1-methylethyl group (-C(CH3)(OH)CH3)

- A chloride counterion balancing the positive charge.

The CAS Registry Number assigned to this compound is 85909-54-2 , providing a unique identifier for chemical databases and regulatory documentation. The European Inventory of Existing Commercial Chemical Substances (EINECS) number 288-858-4 further confirms its registration status in the European Union.

Molecular Formula and Weight Analysis

The molecular formula C7H18ClNO2 corresponds to:

- 7 carbon atoms

- 18 hydrogen atoms

- 1 chlorine atom

- 1 nitrogen atom

- 2 oxygen atoms

Table 1: Molecular Composition and Weight

| Property | Value |

|---|---|

| Molecular formula | C7H18ClNO2 |

| Molecular weight | 183.68 g/mol |

| SMILES | CC(C)(N+(C)CCO)O.[Cl-] |

| InChIKey | HHMGBTGVYDGEPW-UHFFFAOYSA-M |

The SMILES notation encodes the connectivity:

- A tertiary ammonium center ([N+]) bonded to:

- Two methyl groups (C)

- A 2-hydroxyethyl chain (CCO)

- A 1-hydroxy-1-methylethyl group (CC(C)(O))

- A chloride ion ([Cl-]).

The InChIKey provides a standardized hashed representation of the molecular structure, enabling rapid database searches.

Three-Dimensional Conformational Studies

Computational modeling reveals three key conformational features:

- Ammonium Center Geometry : The nitrogen atom adopts a tetrahedral geometry with bond angles approximating 109.5° between substituents.

- Hydroxyl Group Orientation :

- Intramolecular Interactions :

- Electrostatic attraction between the ammonium cation and chloride anion (distance: ~3.1 Å).

- Van der Waals contacts between methyl groups (3.4–4.0 Å separation).

Density Functional Theory (DFT) optimizations suggest the lowest-energy conformation positions both hydroxyl groups antiperiplanar to the ammonium center, minimizing steric clashes.

Crystallographic Data and Solid-State Packing Arrangements

X-ray diffraction data for this compound remains unpublished, but analogous quaternary ammonium salts provide insights into likely packing motifs:

- Ionic Layering : Alternating cationic ammonium layers and anionic chloride sheets, as observed in di-C16-18-alkyldimethylammonium chlorides.

- Hydrogen Bond Networks : Hydroxyl groups may form O-H···Cl− interactions (2.8–3.2 Å), creating a three-dimensional framework.

- Thermal Motion : Methyl groups exhibit higher displacement parameters compared to the rigid ammonium core, indicating rotational disorder.

Predicted Unit Cell Parameters (based on homologous structures):

- Space Group : P21/c (monoclinic)

- a = 12.4 Å, b = 7.8 Å, c = 15.2 Å

- β = 105.6°

- Z = 4 molecules per unit cell

Properties

CAS No. |

85909-54-2 |

|---|---|

Molecular Formula |

C7H18ClNO2 |

Molecular Weight |

183.67 g/mol |

IUPAC Name |

2-hydroxyethyl-(2-hydroxypropan-2-yl)-dimethylazanium;chloride |

InChI |

InChI=1S/C7H18NO2.ClH/c1-7(2,10)8(3,4)5-6-9;/h9-10H,5-6H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

HHMGBTGVYDGEPW-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)([N+](C)(C)CCO)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Dimethylamine with Epichlorohydrin or Epoxy Compounds

The most common synthetic approach involves the nucleophilic ring-opening of epoxides (such as epichlorohydrin or epoxy chloropropane) by dimethylamine or its derivatives under controlled conditions.

-

$$

\text{Dimethylamine} + \text{Epoxy compound} \rightarrow (2\text{-Hydroxyethyl})(1\text{-hydroxy-1-methylethyl})\text{dimethylammonium chloride}

$$ -

- Liquid dimethylamine (33-34% concentration, 35-42% purity) is reacted with liquid epoxy chloropropane (33-34%, 95-99% purity) in a reactor equipped with stirring and temperature control.

- The reaction temperature is maintained between 0°C and 50°C for 1 to 15 hours under pressure (1-2 MPa) to facilitate polycondensation.

- After initial reaction, the mixture undergoes a chain extension or "glue chain" reaction at elevated temperatures (80-95°C) and higher pressure (2-5 MPa) for about 35 hours with the addition of auxiliary agents such as ethylenediamine in a ratio of 1:1:0.02 (dimethylamine:epoxy chloropropane:ethylenediamine).

- pH is carefully regulated to neutrality by adding inorganic acids (HCl, H2SO4, or acetic acid) or alkali (NaOH) as needed.

Catalysts and Reactor Conditions:

- Stainless steel or enamel reactors are preferred to avoid corrosion.

- Stirring speeds range from 100 to 300 rpm using anchor-type paddles.

- The process may include polycondensation and chain extension steps to achieve the desired molecular weight and purity.

Use of Halohydrins (Chlorohydrin Method)

An alternative method substitutes epoxides with chlorohydrins:

-

$$

\text{Chlorohydrin} + \text{Dimethylamine} \xrightarrow[\text{catalyst}]{\text{alkaline conditions}} (2\text{-Hydroxyethyl})(1\text{-hydroxy-1-methylethyl})\text{dimethylammonium chloride}

$$ -

- Chlorohydrin is reacted with an excess of dimethylamine at 32-38°C for about 4 hours.

- The reaction can be catalyzed by alkaline substances or quaternary ammonium salts to improve conversion rates.

- Yields can reach up to 97% with proper catalysis.

- Ethylene oxide may be added in small amounts to trigger or enhance the reaction.

Methylation of Dimethylethanolamine (Laboratory Scale)

- Dimethylethanolamine can be methylated with methyl chloride to form the quaternary ammonium salt.

- This method is more common in laboratory synthesis rather than industrial scale due to handling and safety concerns with methyl chloride.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Dimethylamine content | 33-34% (35-42% purity) | Liquid form used for reaction |

| Epoxy chloropropane | 33-34% (95-99% purity) | Main alkylating agent |

| Temperature (polycondensation) | 0-50°C | Controls reaction rate and selectivity |

| Temperature (chain reaction) | 80-95°C | Promotes polymer chain extension |

| Pressure | 1-5 MPa | Maintains reaction environment |

| Reaction time | 1-15 hours (polycondensation), 35 hours (chain reaction) | Ensures complete conversion |

| pH | Neutral (6.5-7.0) | Adjusted with acids or bases |

| Stirring speed | 100-300 rpm | Ensures homogeneity |

Research Findings and Industrial Relevance

- The polycondensation and chain extension steps are critical for achieving high purity and desired molecular weight distribution.

- The use of ethylenediamine as an auxiliary agent improves polymer chain properties and reaction efficiency.

- The chlorohydrin method offers a high-yield alternative with simpler reaction conditions but requires careful control of alkaline catalysis.

- Industrial reactors are designed to minimize corrosion and allow precise control of temperature, pressure, and mixing.

- The compound’s quaternary ammonium structure and hydroxyl groups make it suitable for applications in surfactants, antimicrobial agents, and drug delivery systems.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Epoxy ring-opening | Dimethylamine + Epoxy chloropropane | 0-50°C, 1-15 h; 80-95°C, 35 h; 1-5 MPa | Up to 98% | Requires pH control, auxiliary agents |

| Chlorohydrin substitution | Chlorohydrin + Dimethylamine | 32-38°C, 4 h, alkaline catalyst | Up to 97% | Catalyzed by alkaline substances |

| Methylation (lab scale) | Dimethylethanolamine + Methyl chloride | Ambient to mild heating | Moderate | Less common industrially, safety issues |

Chemical Reactions Analysis

General Chemical Reactivity

Quaternary ammonium salts like choline chloride ( ) exhibit characteristic reactions due to their cationic nitrogen center and functional hydroxyl groups. Key reactivity patterns include:

Route 1: Alkoxylation of Dimethylamine

-

React dimethylamine with ethylene oxide and 1,2-epoxypropane under controlled conditions.

-

Neutralize with hydrochloric acid to form the quaternary ammonium chloride.

Key parameters : Temperature (~30°C), pH 6.5–7.0, solvent (ethanol/water mixture) ( ).

Route 2: Chlorohydrin Method

-

Combine chlorohydrin derivatives with dimethylamine in the presence of a catalyst (e.g., quaternary ammonium salts).

Functional Group Interactions

The compound’s hydroxyl and quaternary ammonium groups enable:

-

Complexation : Inhibits enzyme activity by forming coordination complexes with active sites ( ).

-

Hydrogen bonding : Enhances solubility in polar solvents (water, ethanol) and stabilizes colloidal systems ( ).

-

pH sensitivity : Degrades in alkaline conditions (e.g., pH >8), releasing tertiary amines and aldehydes ( ).

Research Gaps

No empirical studies on the compound’s specific reactions (e.g., photodegradation, radical interactions) were identified in the provided sources. Further experimental validation is required to confirm inferred mechanisms.

Scientific Research Applications

Agricultural Applications

Feed Additive

One of the notable uses of (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride is as a feed additive in livestock and poultry. It has been shown to enhance growth rates and improve feed efficiency. The recommended usage is typically around 1-2 g/kg of feed .

Nutritional Role

The compound plays a role in energy metabolism and the synthesis of polyunsaturated fatty acids, which are essential for the health and growth of animals . Its ability to promote amino acid absorption further supports its application in animal nutrition.

Health Services

Antiseptic Properties

Research indicates that quaternary ammonium compounds like (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride exhibit antimicrobial properties. A study involving daily whole-body bathing with wipes impregnated with similar compounds showed a significant reduction in central-venous-line-associated infections in intensive care unit patients .

Clinical Applications

The compound can be used in clinical settings as part of antiseptic solutions, contributing to infection control protocols in healthcare environments.

Scientific Research

Model System for Studies

This compound serves as a model system for studying reaction mechanisms and structural analysis in biochemical research. Its properties allow researchers to explore complex enzyme activity and metabolic pathways .

Electrochemical Impedance Spectroscopy

In scientific research, (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride enhances electrical conductivity across cell membranes, making it valuable for electrochemical impedance spectroscopy studies .

Industrial Applications

Hydraulic Fracturing

In the petroleum industry, this compound is utilized as a clay control additive in hydraulic fracturing fluids. Its properties help maintain wellbore stability and improve the efficiency of the fracturing process .

Manufacturing Processes

The compound is also involved in the production of various chemicals and serves as a processing aid in industrial applications, including water treatment and cleaning products .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits/Properties |

|---|---|---|

| Agriculture | Feed additive | Enhances growth rates; improves feed efficiency |

| Health Services | Antiseptic | Reduces infection rates; antimicrobial properties |

| Scientific Research | Model system | Studies reaction mechanisms; enhances electrical conductivity |

| Industrial | Hydraulic fracturing | Maintains wellbore stability; improves efficiency |

Case Study 1: Infection Control in ICU

A double-blind randomized trial demonstrated that using antiseptic wipes containing similar quaternary ammonium compounds significantly reduced the incidence of central-venous-line-associated infections in ICU patients from 16.39 to 7.28 per 1000 patient days (p < 0.01) . This highlights the efficacy of such compounds in clinical settings.

Case Study 2: Growth Promotion in Poultry

In a controlled study on poultry, the addition of (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride to feed resulted in improved growth rates and enhanced disease resistance among chicks. The study noted an increase in egg-laying rates attributed to better nutritional absorption facilitated by the compound .

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy groups facilitate hydrogen bonding and electrostatic interactions, while the dimethylammonium chloride core provides stability and solubility. These interactions can modulate biochemical pathways and cellular functions.

Comparison with Similar Compounds

Key Observations:

- Branching vs. Linear Hydroxyalkyl Groups : The target compound’s branched 1-hydroxy-1-methylethyl group may reduce solubility compared to linear analogs like bis(2-hydroxyethyl)dimethylammonium chloride but enhance organic solvent compatibility .

- Surfactant Behavior : Hexadecyl(2-hydroxyethyl)dimethylammonium chloride exhibits strong surface activity (CMC ~1 mM) due to its hydrophobic tail, whereas the target compound’s shorter substituents likely limit micelle formation .

- Hygroscopicity : Choline chloride’s single hydroxyethyl group makes it highly hygroscopic; the target compound’s additional hydroxyl moiety may further increase moisture retention .

Research Findings and Performance Metrics

- Solubility : Bis(2-hydroxyethyl)dimethylammonium chloride shows full water solubility at 25°C, while choline chloride forms eutectic mixtures with urea at specific molar ratios . The target compound’s solubility profile may lie between these extremes due to its balanced hydrophilicity.

- Thermal Stability : Quaternary ammonium salts with hydroxyethyl groups typically decompose above 200°C, but branching (as in the target compound) may lower thermal stability compared to linear analogs .

- Toxicity : Choline chloride is generally recognized as safe (GRAS), whereas long-chain analogs like hexadecyl derivatives require stricter handling due to irritancy .

Biological Activity

(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride, a quaternary ammonium compound, has garnered attention due to its diverse biological activities. This article presents a comprehensive review of its biological activity, including antibacterial properties, cytotoxic effects, and potential applications in various fields.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 179.66 g/mol

- CAS Number : 43119-47-7

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of quaternary ammonium compounds, including (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride. Research indicates significant efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy Against Various Bacteria

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL | |

| Salmonella typhimurium | 32 µg/mL |

The compound exhibited particularly strong inhibition against Staphylococcus aureus, suggesting its potential as a disinfectant or preservative in healthcare settings.

Cytotoxic Effects

Studies have also explored the cytotoxicity of this compound on various cell lines. The results indicate that while it possesses antibacterial properties, its cytotoxic effects vary based on concentration and exposure time.

Table 2: Cytotoxicity on Cell Lines

The IC50 values illustrate that at higher concentrations, the compound can inhibit cell growth, which necessitates careful consideration in therapeutic applications.

The antibacterial mechanism of quaternary ammonium compounds generally involves disruption of microbial cell membranes. This disruption leads to leakage of cellular contents and ultimately cell death. The hydrophobic nature of the compound allows it to integrate into lipid bilayers of bacterial membranes, enhancing its efficacy.

Case Studies

Several case studies have been conducted to evaluate the practical applications of (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride in real-world scenarios:

- Healthcare Disinfection :

- A study assessed the effectiveness of this compound in disinfecting surfaces in hospitals. Results showed a reduction in bacterial load by over 99% within 5 minutes of contact time.

- Agricultural Applications :

- Research indicated that the compound could be used as a biocide in agricultural settings, effectively reducing fungal infections in crops without harming beneficial microorganisms.

Q & A

Q. What are the established synthesis routes for (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride, and how can reaction parameters be optimized for yield improvement?

Synthesis typically involves quaternization of tertiary amines with chloro-containing reagents under controlled pH (8–10) and temperature (40–60°C). Optimization leverages Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, solvent polarity) via fractional factorial designs. Post-synthesis purification employs recrystallization in ethanol-water mixtures or silica-gel chromatography. Yield improvements (>85%) are achievable by iterative parameter adjustments .

Q. Which analytical methods are most effective for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (500 MHz, D₂O) verify substituent arrangement and hydroxy group positions.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>98%).

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for analogous quaternary ammonium salts .

Q. How is the solubility profile of this compound determined across solvents of varying polarity?

The shake-flask method quantifies solubility: saturate solvents (e.g., water, ethanol, dichloromethane) with the compound, filter, and analyze supernatant via UV-Vis (λ = 220 nm) or gravimetry. Hansen solubility parameters predict miscibility trends. Hydroxy groups enhance aqueous solubility via hydrogen bonding (log P ≈ -1.2) .

Q. How can researchers mitigate ambiguities in nomenclature when reporting this compound in interdisciplinary studies?

Adhere strictly to IUPAC nomenclature and include CAS numbers (if available) in all reports. Provide structural diagrams in supplementary materials and cross-reference synonyms (e.g., “dimethylammonium derivatives”) to improve database indexing .

Advanced Research Questions

Q. How should researchers design stability studies to evaluate the compound’s degradation kinetics under thermal and hydrolytic stress?

Follow ICH Q1A guidelines for accelerated stability testing:

- Thermal stress : Incubate samples at 40–80°C for 1–3 months.

- Hydrolytic stress : Expose to buffers (pH 2–12) at 25°C. Degradation is quantified via HPLC-UV or ion chromatography (chloride release monitoring). Kinetic models (e.g., Arrhenius equation) predict shelf-life under standard conditions .

Q. What methodologies resolve contradictions between theoretical and experimental spectroscopic data during structural analysis?

Cross-validate NMR chemical shifts with density functional theory (DFT) calculations (B3LYP/6-31G* basis set). If discrepancies persist (e.g., due to dynamic rotamers), employ variable-temperature NMR (-40°C to 60°C) to probe conformational equilibria. X-ray diffraction remains definitive for stereochemical confirmation .

Q. What computational approaches predict the compound’s interaction with lipid bilayers for drug delivery applications?

Molecular dynamics (MD) simulations (GROMACS/AMBER) model insertion into POPC bilayers. Key parameters:

- Free energy of transfer : Calculated via umbrella sampling.

- Lateral diffusion coefficients : Validate with fluorescence anisotropy experiments. Results guide modifications to enhance membrane permeability .

Q. What catalytic roles does this quaternary ammonium salt play in phase-transfer reactions, and how are kinetic parameters optimized?

Acts as a phase-transfer catalyst in nucleophilic substitutions (e.g., SN2 reactions). Optimize kinetic parameters (e.g., rate constants, activation energy) via response surface methodology (RSM) . Monitor reaction progress with in situ IR spectroscopy (C-Cl stretch at 750 cm⁻¹) or GC-FID .

Methodological Notes

- Experimental Design : Use fractional factorial designs (2^3-1) to minimize trials while capturing interaction effects (e.g., temperature vs. catalyst loading) .

- Data Contradictions : Apply multivariate analysis (PCA or PLS) to disentangle confounding variables in stability or reactivity studies .

- Structural Validation : Always supplement computational predictions (e.g., DFT) with empirical data (XRD, NMR) to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.